1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol
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Overview
Description
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring with a chlorine atom at the 5-position and a propanol group at the 1-position, making it a unique and potentially valuable compound for various applications.
Mechanism of Action
Target of Action
The compound “1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol” is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been shown to have dramatic anti-cancer activities . They interact with their targets, leading to significant cell growth inhibitory effects
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The downstream effects of these pathways would be dependent on the specific targets and mode of action of the compound.
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells
Action Environment
The synthesis of benzofuran derivatives has been achieved through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . This suggests that the synthesis and therefore the action of the compound could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran compounds have shown significant inhibitory activity on Src kinase .
Cellular Effects
Benzofuran derivatives have been reported to exhibit anti-tumor activity against various cancer cell lines . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds showed anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
Benzofuran derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride: This compound features an amine group instead of a propanol group, which may result in different biological activities and applications.
5-Chloro-3-benzofuranone: This compound lacks the propanol group and has a ketone group instead, which may affect its reactivity and biological properties.
2,3-Dihydrobenzofuran: A simpler benzofuran derivative without the chlorine atom or propanol group, used as a building block in organic synthesis.
Uniqueness: 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-10(13)9-6-8(12)5-7-3-4-14-11(7)9/h5-6,10,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMPRVHYVNKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC2=C1OCC2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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